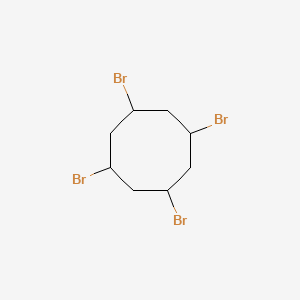
1,3,5,7-Tetrabromocyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Tetrabromocyclooctane is a brominated organic compound with the molecular formula C8H12Br4 It is a derivative of cyclooctane, where four bromine atoms are substituted at the 1, 3, 5, and 7 positions
Métodos De Preparación
1,3,5,7-Tetrabromocyclooctane can be synthesized through the bromination of cyclooctane. The reaction typically involves the addition of bromine (Br2) to cyclooctane in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields of the desired product.
Industrial production methods for this compound may involve continuous flow reactors where bromine is added to cyclooctane in a controlled manner to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and high-performance liquid chromatography (HPLC), can further enhance the purity of the final product .
Análisis De Reacciones Químicas
1,3,5,7-Tetrabromocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of hydroxylated or aminated derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield cyclooctane or partially brominated cyclooctane derivatives.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4), can oxidize this compound to form cyclooctane derivatives with functional groups like ketones or carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,3,5,7-Tetrabromocyclooctane has several scientific research applications, including:
Flame Retardants: Due to its bromine content, this compound is used as a flame retardant in various materials, including textiles, plastics, and paints.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Environmental Studies: Research on the environmental impact and degradation pathways of brominated compounds, including this compound, is ongoing to understand their persistence and potential effects on ecosystems.
Mecanismo De Acción
The mechanism by which 1,3,5,7-tetrabromocyclooctane exerts its effects, particularly as a flame retardant, involves the release of bromine radicals during combustion. These bromine radicals react with free radicals generated during the combustion process, thereby interrupting the chain reactions that sustain the fire. This results in a reduction of the overall heat release and slows down the combustion process .
Comparación Con Compuestos Similares
1,3,5,7-Tetrabromocyclooctane can be compared with other brominated flame retardants, such as:
1,2,5,6-Tetrabromocyclooctane: Another brominated derivative of cyclooctane, which is also used as a flame retardant.
Hexabromocyclododecane (HBCD): A widely used brominated flame retardant with a different cyclic structure.
The uniqueness of this compound lies in its specific bromination pattern, which can influence its reactivity and applications compared to other brominated compounds.
Propiedades
Número CAS |
31454-48-5 |
|---|---|
Fórmula molecular |
C8H12Br4 |
Peso molecular |
427.80 g/mol |
Nombre IUPAC |
1,3,5,7-tetrabromocyclooctane |
InChI |
InChI=1S/C8H12Br4/c9-5-1-6(10)3-8(12)4-7(11)2-5/h5-8H,1-4H2 |
Clave InChI |
RTLBBTQCDMYRRE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(CC(CC1Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B14152307.png)
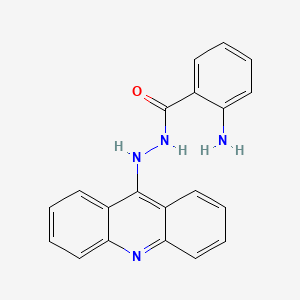
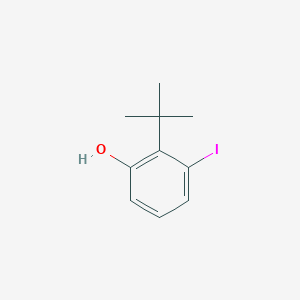
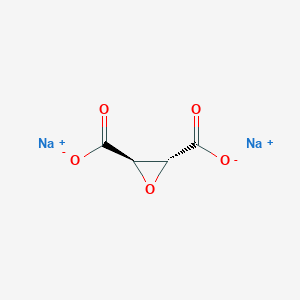
![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152334.png)
![12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline](/img/structure/B14152339.png)
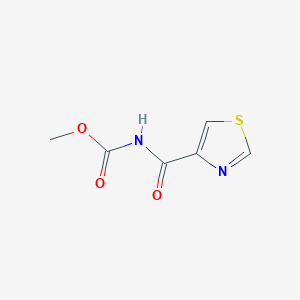
![2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide](/img/structure/B14152351.png)
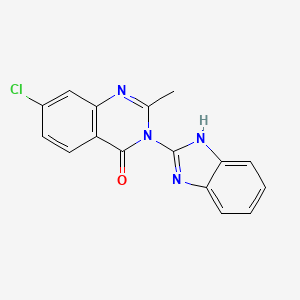
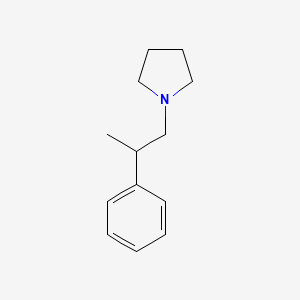

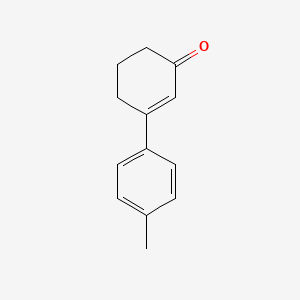
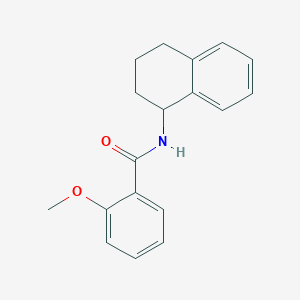
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride](/img/structure/B14152377.png)
